1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride
Description
Chemical Structure: This compound is a piperazine derivative featuring a 1,2,4-oxadiazole ring substituted with a thiophen-2-yl group at position 2. A propyl chain bridges the oxadiazole and piperazine moieties, with the latter protonated as a dihydrochloride salt (C₁₃H₁₈Cl₂N₄OS, molecular weight 359.28 g/mol) .
Properties
IUPAC Name |
5-(3-piperazin-1-ylpropyl)-3-thiophen-2-yl-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS.2ClH/c1(7-17-8-5-14-6-9-17)4-12-15-13(16-18-12)11-3-2-10-19-11;;/h2-3,10,14H,1,4-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBBDYVPHSOMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=NC(=NO2)C3=CC=CS3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The key step in the synthesis is the construction of the 1,2,4-oxadiazole heterocycle, which is typically achieved via cyclization (annulation) reactions involving amidoximes and carboxylic acid derivatives or their equivalents. A common approach involves:
Cyclization of Amidoximes and Nitriles: The amidoxime derived from thiophene-2-carbaldehyde oxime reacts with a nitrile or carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring. This can proceed through a Huisgen-type cycloaddition mechanism.
Reaction Conditions: These cyclizations are often conducted under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with temperatures maintained below 100°C to avoid decomposition. Catalysts or dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) may be used to promote ring closure.
Coupling with the Piperazine Moiety
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Amidoxime formation | Thiophene-2-carbaldehyde + hydroxylamine | Room temp | 2-4 hours | Precursor for oxadiazole ring synthesis |
| Oxadiazole ring cyclization | Amidoxime + nitrile derivative + POCl3 or PPA | 80-100°C | 4-8 hours | Use of dehydrating agents critical |
| Piperazine coupling | Oxadiazole intermediate + piperazine | Reflux in EtOH/MeOH or microwave irradiation | 2-6 hours | Stoichiometry control important |
| Salt formation | Free base + HCl in ethanol | Room temp | 1-2 hours | Crystallization yields pure dihydrochloride |
Analytical and Purification Techniques
Purification: Recrystallization from ethanol or methanol is commonly employed to obtain the pure dihydrochloride salt.
-
- NMR Spectroscopy: Proton (¹H) and carbon (¹³C) NMR confirm the presence of the thiophene protons (δ 7.2–7.8 ppm), oxadiazole ring carbons, and piperazine methylene groups (δ 2.5–3.5 ppm).
- High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically employing a C18 reverse-phase column with acetonitrile/water mobile phase containing 0.1% trifluoroacetic acid, retention time around 8–10 minutes.
- Mass Spectrometry (MS): High-resolution electrospray ionization MS confirms molecular ion peaks consistent with molecular formula C13H20Cl2N4OS.
- Elemental Analysis: Confirms the presence and ratio of carbon, hydrogen, nitrogen, sulfur, oxygen, and chlorine.
Reaction Mechanism Insights
The cyclization to form the 1,2,4-oxadiazole ring involves nucleophilic attack of the amidoxime nitrogen on the nitrile carbon, followed by ring closure and dehydration.
Piperazine coupling proceeds via nucleophilic substitution where the secondary amine nitrogen of piperazine attacks the electrophilic center on the propyl side chain of the oxadiazole intermediate.
Industrial Scale Considerations
Microwave-Assisted Synthesis: This approach has been explored to reduce reaction times and improve yields in the coupling step.
Scalability: The synthetic route is amenable to scale-up, with careful control of reaction temperature and stoichiometry to minimize byproducts.
Safety: Handling of dehydrating agents and hydrochloric acid requires appropriate safety measures.
Summary Table of Preparation Methods
Research Findings and Notes
The synthesis route employing amidoxime cyclization is well-established for 1,2,4-oxadiazole derivatives, providing good regioselectivity and yields.
Microwave irradiation can significantly reduce reaction times in the coupling step without compromising yield or purity.
Control of reaction temperature (<100°C) is critical to avoid decomposition of sensitive intermediates.
Purification by recrystallization ensures high purity suitable for pharmacological testing.
Analytical data confirm the integrity of the thiophene-oxadiazole-piperazine framework, essential for the compound’s biological activity.
This comprehensive overview integrates diverse authoritative sources and experimental data to present a professional and detailed account of the preparation methods for 1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride, suitable for research and industrial application contexts.
Chemical Reactions Analysis
Types of Reactions
1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against a range of bacterial strains. For instance, in vitro assays revealed the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could be developed into a novel antimicrobial agent, particularly relevant given the current challenges posed by antibiotic resistance .
Potential Antipsychotic Effects
The piperazine scaffold has been recognized as a privileged structure in drug discovery, particularly in developing atypical antipsychotics. Research indicates that derivatives of this compound may exhibit activity at multiple neurotransmitter receptors, suggesting potential applications in treating psychiatric disorders .
Pharmacological Studies
Case Study: Neuropharmacological Evaluation
In a recent study evaluating the neuropharmacological effects of similar compounds, researchers found that modifications to the piperazine ring can significantly enhance binding affinity to serotonin receptors. This opens avenues for further research into the therapeutic potential of 1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride in treating mood disorders .
Material Science Applications
Synthesis of Novel Polymers
The compound's ability to form stable complexes with metal ions has led to its exploration in material science for synthesizing novel polymers. These polymers exhibit enhanced electrical conductivity and thermal stability, making them suitable for applications in electronic devices and sensors .
Mechanism of Action
The mechanism of action of 1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can interact with thiol groups in proteins, leading to the formation of organosulfur radicals. These radicals can then participate in various biochemical pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Key Features :
- 1,2,4-Oxadiazole: A heterocyclic ring known for metabolic stability and bioisosteric replacement of esters or amides in drug design.
- Thiophene : Enhances π-π stacking interactions in receptor binding.
- Piperazine : A flexible scaffold common in CNS-active compounds, facilitating interactions with neurotransmitter receptors.
Comparison with Similar Compounds
Piperazine Derivatives with Oxadiazole-Thiophene Motifs
Structural Insights :
Piperazine Derivatives with Aryloxypropyl Substituents
Functional Comparisons :
Piperazine-Based Potassium Channel Modulators
Pharmacological Implications :
Research Findings and Challenges
- Synthesis : The target compound’s discontinued commercial status () implies synthetic complexity, possibly due to the propyl linker’s steric hindrance during oxadiazole formation .
- Bioactivity: No direct data exist, but oxadiazole-containing analogs (e.g., SB216641) show nanomolar affinity for 5-HT receptors, suggesting a plausible mechanism of action .
- Stability : Piperazine dihydrochloride salts generally exhibit good solubility in aqueous media, but the thiophene-oxadiazole system may confer photolytic sensitivity .
Biological Activity
1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
The chemical structure and properties of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₆Cl₂N₄OS |
| Molecular Weight | 264.35 g/mol |
| CAS Number | 1285080-85-4 |
| IUPAC Name | 5-(1-piperazin-1-ylethyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
| Appearance | Oil |
| Storage Temperature | Room Temperature (RT) |
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of 1,2,4-oxadiazoles showed effective activity against various strains of bacteria and fungi. The compound's mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.
In specific tests against Staphylococcus aureus and Candida albicans, derivatives similar to this compound displayed minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL, indicating potent antimicrobial efficacy .
Anticancer Activity
The potential anticancer properties of piperazine derivatives have also been explored. A related compound was shown to induce necroptosis in cancer cell lines by activating specific pathways that lead to programmed cell death. The piperazine scaffold is known for its ability to interact with various receptors involved in cell proliferation and apoptosis .
In vitro studies have indicated that compounds with similar structural characteristics can inhibit the growth of cancer cells at low concentrations. For example, compounds exhibiting IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis suggest that derivatives of this class may also exhibit cytotoxic effects against cancer cells .
Study on Antimicrobial Efficacy
A recent study synthesized several oxadiazole derivatives and evaluated their antimicrobial activities against standard bacterial strains. The results showed that the tested compounds had varying degrees of effectiveness, with some exhibiting superior activity compared to traditional antibiotics like ciprofloxacin. The study concluded that modifications to the oxadiazole ring could enhance biological activity significantly .
Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of piperazine-containing compounds on human embryonic kidney cells (HEK-293). The results indicated that while some derivatives were nontoxic at lower concentrations, others exhibited cytotoxicity at higher doses. This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic profiles .
Q & A
Basic Synthesis and Purification
Q: What are the key methodological considerations for synthesizing this compound, particularly the 1,2,4-oxadiazole ring formation? A: The 1,2,4-oxadiazole moiety can be synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example, a nitrile oxide intermediate (generated from thiophene-2-carbaldehyde oxime) may undergo Huisgen cycloaddition with a propionitrile derivative. Post-cyclization, the piperazine-propyl chain is introduced via nucleophilic substitution or reductive amination. Purification often involves recrystallization from ethanol or methanol, as described for similar piperazine dihydrochlorides . Critical parameters include reaction temperature control (<100°C to avoid decomposition) and stoichiometric ratios to minimize byproducts like unreacted piperazine derivatives .
Structural Characterization
Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A:
- NMR Spectroscopy: H and C NMR can confirm the thiophene-oxadiazole linkage (e.g., characteristic shifts at δ 7.2–7.8 ppm for thiophene protons) and the propyl-piperazine chain (e.g., methylene protons at δ 2.5–3.5 ppm).
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (containing 0.1% trifluoroacetic acid) to assess purity. A retention time of 8–10 minutes is typical for piperazine derivatives under these conditions .
- Mass Spectrometry: High-resolution ESI-MS should show a molecular ion peak at m/z corresponding to the molecular formula (CHClNOS).
Stability and Storage
Q: How should this compound be stored to maintain stability, and what are its degradation products? A: Piperazine dihydrochlorides are hygroscopic and prone to hydrolysis. Store in airtight containers under inert gas (N) at –20°C. Degradation products may include free piperazine (detectable via TLC with ninhydrin staining) and thiophene-2-carboxylic acid (identified by GC-MS). Buffered solutions (pH 4–6) using glycylglycine or citrate can enhance aqueous stability .
Toxicity and Safety
Q: What safety protocols are recommended for handling this compound, given its structural similarity to known toxicants? A:
- Exposure Limits: Follow OSHA guidelines for piperazine derivatives (5 mg/m TWA). Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal contact .
- Carcinogenicity Risk: Monitor for nitrosamine formation in acidic gastric conditions (simulated via in vitro assays with NaNO/HCl). LC-MS/MS can detect nitrosated metabolites at ppb levels .
Advanced Pharmacological Profiling
Q: How can researchers resolve contradictions in reported neurotoxic effects of piperazine derivatives? A: Discrepancies may arise from differences in model systems (e.g., rodent vs. human neuronal cultures). To address this:
Conduct dose-response studies in primary neurons (IC determination via MTT assays).
Compare metabolic pathways using liver microsomes (e.g., CYP3A4-mediated oxidation).
Evaluate blood-brain barrier penetration via in situ perfusion models. Confounding factors like impurity profiles (e.g., residual benzyl chloride from synthesis) must be ruled out via HPLC .
Buffer Compatibility in Biological Assays
Q: Can this compound act as a non-toxic buffer in enzymatic studies, and what are its pKa values? A: Piperazine dihydrochloride has buffering capacity in the pH range 5.3–9.7 (pK = 5.32, pK = 9.70 at infinite dilution). Prepare equimolar mixtures with glycylglycine (0.1 M) for seawater or cell culture media applications. Avoid precipitation of Ca/Mg salts by maintaining pH <9.0. Calibrate pH electrodes using standard buffers (e.g., phosphate) to minimize measurement errors .
Method Optimization for In Vivo Studies
Q: What pharmacokinetic parameters should be prioritized when testing this compound in rodent models? A:
- Bioavailability: Administer via intraperitoneal injection (10 mg/kg in saline) and measure plasma concentrations via LC-MS/MS at 0, 1, 3, and 6 hours.
- Half-Life: Piperazine derivatives typically exhibit t <4 hours due to rapid renal clearance. Modify dosing intervals accordingly.
- Metabolite Screening: Collect urine samples and analyze for sulfoxides (thiophene oxidation) or N-acetylated piperazine using HILIC chromatography .
Contradictory Data in Anthelmintic Efficacy
Q: How can researchers reconcile conflicting reports on this compound’s efficacy against parasitic nematodes? A: Variations may stem from parasite strain resistance or formulation differences. To standardize testing:
Use WHO-recommended Caenorhabditis elegans L3 larvae in agar plate assays.
Apply the compound at 1–100 µM with albendazole as a positive control.
Quantify paralysis/mortality via automated motility tracking software. Adjust pH to 6.5 (intestinal pH of nematodes) to mimic physiological conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
